4-(Chloromethyl)-1-ethoxy-4-methylhexane
Description
4-(Chloromethyl)-1-ethoxy-4-methylhexane is a branched aliphatic ether containing a chloromethyl and a methyl group at the fourth carbon of a hexane backbone, with an ethoxy group at the first carbon. Its molecular formula is C₁₀H₂₁ClO, with an average molecular weight of 192.73 g/mol (calculated). The compound’s structure introduces steric hindrance and polarity due to the ethoxy and chloromethyl groups, influencing its reactivity and physicochemical properties. Limited commercial availability is noted for analogs like 4-(Chloromethyl)-1-ethoxyhexane, which has been discontinued in some product lines .
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
4-(chloromethyl)-1-ethoxy-4-methylhexane |
InChI |
InChI=1S/C10H21ClO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3 |
InChI Key |
XXTBANBFRHKRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCOCC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-ethoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methylhexane with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-1-ethoxy-4-methylhexane may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-ethoxy-4-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the compound can yield alkanes or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.
Major Products
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Scientific Research Applications
4-(Chloromethyl)-1-ethoxy-4-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethoxy-4-methylhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a key site for chemical transformations. The ethoxy group can also participate in reactions, providing additional versatility in synthetic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key differences between 4-(Chloromethyl)-1-ethoxy-4-methylhexane and related compounds:
Key Observations:
- Branching and Steric Effects : The addition of a methyl group at C4 in 4-(Chloromethyl)-1-ethoxy-4-methylhexane increases molecular weight by ~14 g/mol compared to 4-(Chloromethyl)-1-ethoxyhexane. This branching likely reduces solubility in polar solvents and increases boiling point due to greater van der Waals interactions.
- Cyclohexane Derivatives : 1-Ethoxy-4-[(4-methylcyclohexyl)methyl]cyclohexane exhibits significantly higher molecular weight (238.41 g/mol) and rigidity due to cyclohexane rings, which may limit its utility in reactions requiring conformational flexibility .
- Reactivity : BCME (C₂H₄Cl₂O) is highly reactive and toxic, contrasting with the aliphatic ethers listed above, which are less electrophilic due to fewer electron-withdrawing groups .
Physicochemical Properties
- 4-(Chloromethyl)-1-ethoxyhexane (C₉H₁₉ClO): Monoisotopic mass: 178.112443 . Limited solubility in water due to hydrophobic ethoxy and chloromethyl groups.
- 1-Ethoxy-4-[(4-methylcyclohexyl)methyl]cyclohexane (C₁₆H₃₀O):
Data gaps exist for the target compound’s exact melting/boiling points, necessitating experimental validation.
Biological Activity
4-(Chloromethyl)-1-ethoxy-4-methylhexane is a halogenated organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(Chloromethyl)-1-ethoxy-4-methylhexane is C9H19ClO. It features a chloromethyl group attached to a branched alkane structure, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of 4-(Chloromethyl)-1-ethoxy-4-methylhexane primarily revolves around its potential as a neuroprotective agent and its role in various biochemical pathways.
Neuroprotective Properties
Research indicates that compounds similar to 4-(Chloromethyl)-1-ethoxy-4-methylhexane may exhibit neuroprotective effects. For example, derivatives of beta-carboline compounds have been shown to have neuroprotective properties, suggesting that structural similarities could confer similar activities on this compound .
The mechanisms through which 4-(Chloromethyl)-1-ethoxy-4-methylhexane exerts its biological effects can be attributed to:
- Inhibition of Neurodegenerative Pathways : By modulating neurotransmitter levels and inhibiting neuronal apoptosis, this compound may help in protecting neurons from degeneration.
- Antioxidant Activity : Compounds with similar structures often display antioxidant properties, which could mitigate oxidative stress in neural tissues.
Case Study 1: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of related compounds demonstrated significant improvements in cognitive function in murine models subjected to neurotoxic insults. The administration of these compounds resulted in reduced markers of neuronal damage and improved behavioral outcomes .
Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity assays revealed that 4-(Chloromethyl)-1-ethoxy-4-methylhexane exhibited selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis | |
| Antioxidant activity | Decreased oxidative stress | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile. Preliminary toxicity assessments indicate that halogenated compounds can pose risks; therefore, further studies are necessary to evaluate the long-term effects and safety of 4-(Chloromethyl)-1-ethoxy-4-methylhexane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
